molecular formula C20H22N2O B2972736 1-cyclohexyl-3-(9H-fluoren-2-yl)urea CAS No. 392713-23-4

1-cyclohexyl-3-(9H-fluoren-2-yl)urea

Cat. No.: B2972736
CAS No.: 392713-23-4
M. Wt: 306.409
InChI Key: QCMHLHFRGBGSMB-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(9H-fluoren-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group and a fluorenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 9H-fluoren-2-amine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(9H-fluoren-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the urea moiety or the aromatic rings.

    Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

1-cyclohexyl-3-(9H-fluoren-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorenyl group can interact with hydrophobic pockets, while the urea moiety can form hydrogen bonds with amino acid residues in the target protein. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(9H-fluoren-9-yl)urea: Similar structure but with a different position of the fluorenyl group.

    1-cyclohexyl-3-phenylurea: Contains a phenyl group instead of a fluorenyl group.

    1-cyclohexyl-3-(2-naphthyl)urea: Contains a naphthyl group instead of a fluorenyl group.

Uniqueness

1-cyclohexyl-3-(9H-fluoren-2-yl)urea is unique due to the specific positioning of the fluorenyl group, which can influence its chemical reactivity and binding properties. The combination of the cyclohexyl and fluorenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(9H-fluoren-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(21-16-7-2-1-3-8-16)22-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16H,1-3,7-8,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHLHFRGBGSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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